molecular formula C9H9BrClFO B8027177 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene

Cat. No.: B8027177
M. Wt: 267.52 g/mol
InChI Key: HULOYTCGXLWUFY-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring, along with a propan-2-yloxy group

Preparation Methods

The synthesis of 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The propan-2-yloxy group can be introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Pharmaceutical Research: It can be used in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

    Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-chloro-2-fluoro-3-(propan-2-yloxy)benzene include:

    1-Bromo-3-chloro-5-fluorobenzene: This compound lacks the propan-2-yloxy group but shares the halogen substituents.

    5-Bromo-1-chloro-2-fluoro-3-nitrobenzene: This compound has a nitro group instead of the propan-2-yloxy group.

    5-Bromo-1-chloro-3-fluoro-2-iodobenzene: This compound includes an iodine atom in place of the propan-2-yloxy group.

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULOYTCGXLWUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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